Enhanced Aqueous Solubility Over Free Acid Form
The hydrochloride salt form of 3-aminothiophene-2-carboxylic acid significantly enhances its aqueous solubility compared to the free acid form (CAS 55341-87-2), a principle well-established for pharmaceutical salts of weak bases and acids [1]. This improved solubility facilitates its direct use in aqueous-phase reactions and biological assays, eliminating the need for co-solvents that may interfere with downstream applications.
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | Significantly enhanced solubility in water and polar protic solvents (class-level inference) |
| Comparator Or Baseline | 3-Aminothiophene-2-carboxylic acid (free acid, CAS 55341-87-2): Limited aqueous solubility |
| Quantified Difference | Not quantified for this specific compound; difference is inferred from established salt-form principles. |
| Conditions | General solubility principles for hydrochloride salts of organic bases [1] |
Why This Matters
Superior solubility directly impacts experimental workflow efficiency, enabling higher-concentration stock solutions and simpler reaction setups in aqueous media.
- [1] Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. John Wiley & Sons. View Source
